molecular formula C9H14BClFNO2 B2643739 {3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride CAS No. 2095165-22-1

{3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride

Cat. No. B2643739
CAS RN: 2095165-22-1
M. Wt: 233.47
InChI Key: QAJRYJMSQXPSHZ-UHFFFAOYSA-N
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Description

“{3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride” is a chemical compound with the InChI code 1S/C9H14BNO2.ClH/c1-11(2)7-8-4-3-5-9(6-8)10(12)13;/h3-6,12-13H,7H2,1-2H3;1H . It has a molecular weight of 233.48 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C9H13BFNO2.ClH/c1-12(2)6-7-5-8(10(13)14)3-4-9(7)11;/h3-5,13-14H,6H2,1-2H3;1H .


Physical And Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 233.48 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

  • Macrocyclic Chemistry : Boronic acid derivatives, including fluorophenylboronic acids, have been used to create complex macrocyclic structures. These structures are analyzed using X-ray crystallography, providing insights into bond lengths, angles, and intermolecular interactions, significant for understanding the properties of these macrocycles (Fárfan et al., 1999).

  • Self-assembled Aggregates : Compounds similar to {3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride have been used in forming self-assembled aggregates. These aggregates selectively recognize hydrophilic amino and N,N-dimethylamino compounds, transferring them from aqueous solutions to organic media, indicating potential applications in chemical separation or purification processes (Sawada et al., 2000).

  • Synthesis of Boronic Acid Derivatives : The importance of boronic acids in synthetic chemistry is well-established. They are used in various reactions like Suzuki cross-coupling, Petasis reaction, and in the synthesis of biologically active compounds. Amino-fluorophenyl boronic acids, for instance, are synthesized for specific applications, such as constructing glucose-sensing materials, indicating their relevance in biomedical applications (Das et al., 2003).

  • Organoboron Heterocycles Synthesis : Condensation reactions involving compounds like this compound can lead to the formation of organoboron heterocycles. These compounds exhibit stability and potential reactivity due to intermolecular interactions, making them significant in the development of novel organic materials (Cook & Niedenzu, 1973).

  • Fluorescent Probes and Dyes : Fluorophenylboronic acids are integral in synthesizing fluorescent compounds like boron-dipyrromethene (BODIPY) dyes. These compounds have varied applications, from surface analysis to biological imaging, due to their photostability and fluorescence properties (Hecht et al., 2013).

properties

IUPAC Name

[3-[(dimethylamino)methyl]-4-fluorophenyl]boronic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BFNO2.ClH/c1-12(2)6-7-5-8(10(13)14)3-4-9(7)11;/h3-5,13-14H,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJRYJMSQXPSHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)CN(C)C)(O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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